4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring and the various functional groups attached to it. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the amine group might participate in acid-base reactions .Scientific Research Applications
CDK2 Inhibitors in Cancer Treatment
Compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which are similar to “4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine”, have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . These compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Antimicrobial Agents
The pyrazolopyrimidine moiety, a common heterocycle nucleus used in the design of many pharmaceutical compounds, has a variety of medicinal applications including antimicrobial . It’s plausible that “4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine” could also have antimicrobial properties.
Antitumor Agents
Pyrazolopyrimidine-based compounds have been used in antitumor applications . Given the structural similarity, “4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine” could potentially be used in antitumor research.
Antidiabetic Agents
Compounds with a pyrazolopyrimidine moiety have been used in antidiabetic applications . This suggests a potential application of “4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine” in antidiabetic research.
Anti-Alzheimer’s Disease Agents
Pyrazolopyrimidine-based compounds have been used in the treatment of Alzheimer’s disease . This suggests that “4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine” could potentially be used in Alzheimer’s disease research.
Anti-inflammatory Agents
Compounds with a pyrazolopyrimidine moiety have been used in anti-inflammatory applications . This suggests a potential application of “4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine” in anti-inflammatory research.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many pyrazole compounds are used in medicinal chemistry due to their ability to bind to various biological targets. The specific mechanism of action would depend on the structure of the compound and the nature of the target .
Future Directions
properties
IUPAC Name |
4-chloro-1-[(4-methylphenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWILXXDWMPFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine |
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